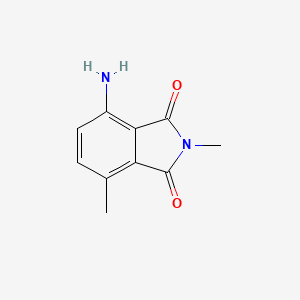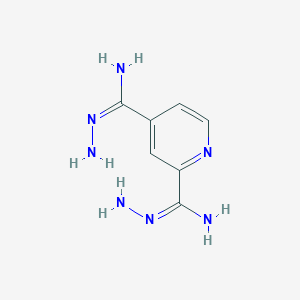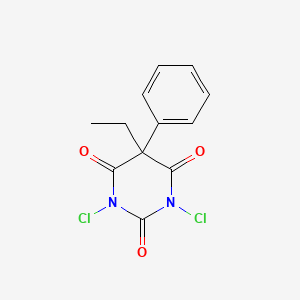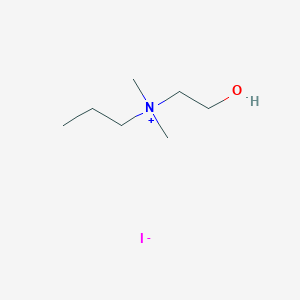
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a dimethylpropan-1-aminium iodide moiety. Its properties make it suitable for a range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide typically involves the reaction of N,N-dimethylpropan-1-amine with ethylene oxide, followed by quaternization with methyl iodide. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve the use of sodium chloride (NaCl) or sodium bromide (NaBr) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Corresponding halide salts.
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in personal care products.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, the hydroxyethyl group enhances the solubility and stability of the compound, allowing it to effectively target and interact with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylpropan-1-aminium chloride
- N,N-Dimethylpropan-1-aminium bromide
- N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium iodide stands out due to its unique combination of a hydroxyethyl group and an iodide ion. This combination provides enhanced solubility and reactivity compared to its chloride and bromide counterparts. Additionally, the iodide ion offers distinct advantages in certain chemical reactions, making this compound particularly valuable in specific applications.
Properties
CAS No. |
32492-73-2 |
|---|---|
Molecular Formula |
C7H18INO |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-propylazanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-4-5-8(2,3)6-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LEZAOCGVKNENKY-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(C)CCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



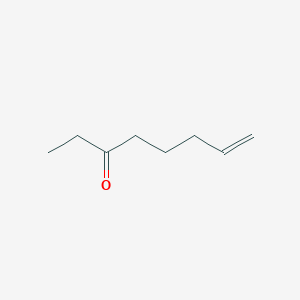
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
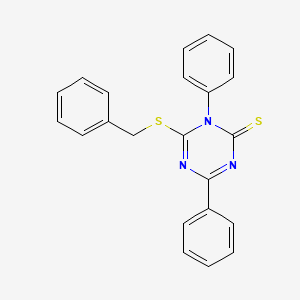
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
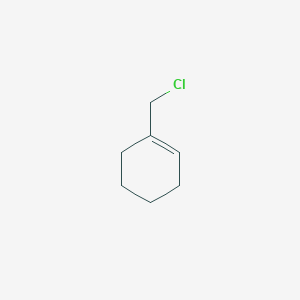

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
